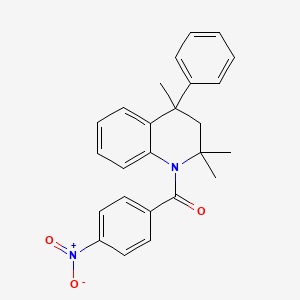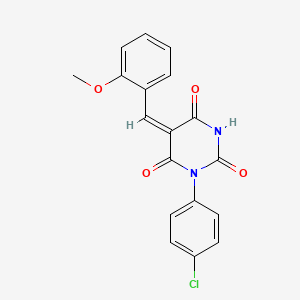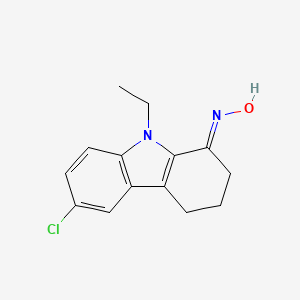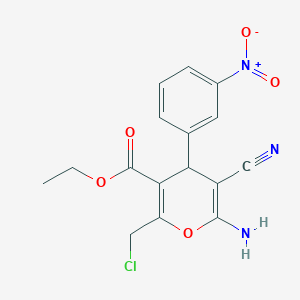
2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline
Übersicht
Beschreibung
2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline, also known as TNBQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TNBQ belongs to the class of tetrahydroquinoline derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline is not well understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation and immune response. 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline may also modulate the activity of ion channels and receptors, although further research is needed to elucidate these mechanisms.
Biochemical and Physiological Effects
2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline has been found to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline can induce apoptosis and inhibit cell proliferation in cancer cells. It has also been found to inhibit the growth of bacteria and viruses. In vivo studies have shown that 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline can reduce inflammation and oxidative stress in animal models of disease. However, the toxicity and pharmacokinetics of 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline are not well understood, and further research is needed to determine its safety and efficacy in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline is its versatility as a building block for the synthesis of functional materials. 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline can be easily modified to introduce different functional groups and improve its properties. 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline-based materials have also been found to exhibit good stability and processability. However, one of the limitations of 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline is its low solubility in water, which can make it difficult to work with in aqueous solutions. 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline can also be expensive to synthesize, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline. One direction is to further investigate its potential applications in medicinal chemistry, particularly as an anticancer and antimicrobial agent. Another direction is to explore its use in materials science, such as in the synthesis of liquid crystals and organic semiconductors. Additionally, more research is needed to understand the mechanism of action of 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline and its toxicity and pharmacokinetics in humans. Overall, 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline has shown promising potential in various fields, and further research is needed to fully explore its properties and applications.
Wissenschaftliche Forschungsanwendungen
2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline has been investigated for its anticancer, antimicrobial, and antiviral activities. 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antiviral activity against herpes simplex virus type 1.
In materials science, 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline has been used as a building block for the synthesis of functional materials such as liquid crystals and organic semiconductors. 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline-based liquid crystals have been found to exhibit high birefringence and low viscosity, making them suitable for use in displays and optical devices. 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline-based organic semiconductors have been studied for their potential applications in organic field-effect transistors and organic photovoltaics.
Eigenschaften
IUPAC Name |
(4-nitrophenyl)-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-24(2)17-25(3,19-9-5-4-6-10-19)21-11-7-8-12-22(21)26(24)23(28)18-13-15-20(16-14-18)27(29)30/h4-16H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKMRNGJLOLQJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])(C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-nitrophenyl)(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(benzylamino)-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]nicotinonitrile](/img/structure/B3838594.png)
![5-{[(3-hydroxyphenyl)amino]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3838602.png)
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B3838609.png)
![tetrabutyl [(butoxyphosphoryl)bis(methylene)]bis(phosphonate)](/img/structure/B3838617.png)

![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B3838628.png)
![5-(9,11-dioxo-8,10,11,12-tetrahydro-9H-benzo[5,6]chromeno[2,3-d]pyrimidin-12-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3838642.png)
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile](/img/structure/B3838647.png)
![2-hydroxy-N'-(2-methoxyphenyl)-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B3838655.png)
![(3R)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-pyrrolidinol](/img/structure/B3838670.png)